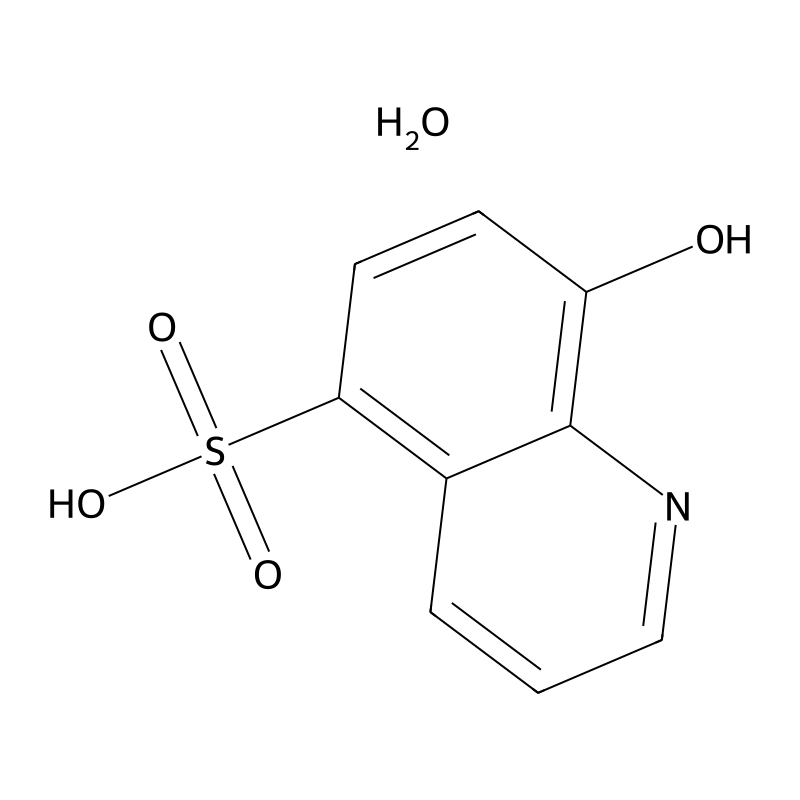

8-hydroxyquinoline-5-sulfonic Acid Hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-hydroxyquinoline-5-sulfonic acid hydrate is an organic compound with the molecular formula C₉H₉NO₅S and a molecular weight of 225.22 g/mol. It is characterized by its sulfonic acid group and a hydroxyl group attached to a quinoline structure. This compound appears as a white to pale yellow crystalline solid and is soluble in water, making it suitable for various analytical applications. It is primarily used as a reagent for the determination of trace metals, functioning effectively in both pre-column and post-column fluorescence detection methods for metal ions .

Potential Applications based on 8-Hydroxyquinoline (8-HQ) Research

Metal Chelation

-HQ is known for its ability to chelate metal ions. This property makes it a potential candidate for various applications, including

Antimicrobial Activity

Studies suggest 8-HQ might have some antimicrobial properties. However, more research is needed to determine its efficacy and potential applications .

Antioxidant Activity

Some research suggests 8-HQ might possess antioxidant properties . However, further investigation is needed to understand its potential applications in this area.

- Complexation Reactions: The compound forms chelates with metal ions, enhancing their solubility and facilitating detection.

- Acid-Base Reactions: The sulfonic acid group can donate protons, allowing it to interact with bases, which can alter its solubility and reactivity.

- Oxidation Reactions: Under certain conditions, the compound may undergo oxidation, leading to various byproducts depending on the oxidizing agent used.

The biological activity of 8-hydroxyquinoline-5-sulfonic acid hydrate includes its potential as an antibacterial and antifungal agent. Studies have suggested that compounds in the hydroxyquinoline family exhibit antimicrobial properties due to their ability to chelate essential metal ions required for microbial growth. Additionally, its capacity to induce apoptosis in certain cancer cell lines has been investigated, indicating possible applications in cancer therapy .

8-hydroxyquinoline-5-sulfonic acid hydrate can be synthesized through several methods:

- Sulfonation of 8-Hydroxyquinoline: This method involves treating 8-hydroxyquinoline with concentrated sulfuric acid or chlorosulfonic acid, followed by hydrolysis to yield the sulfonic acid derivative.

- Nitration followed by Reduction: Nitration of 8-hydroxyquinoline can produce nitro derivatives that can be subsequently reduced to form the sulfonic acid.

- Direct Hydrolysis: In some cases, direct hydrolysis of suitable precursors under acidic conditions can yield the desired compound.

These methods allow for variations in yield and purity, depending on reaction conditions and purification processes employed.

The primary applications of 8-hydroxyquinoline-5-sulfonic acid hydrate include:

- Analytical Chemistry: Used as a reagent for detecting trace metals through fluorescence spectroscopy.

- Pharmaceutical Research: Investigated for its potential therapeutic effects against microbial infections and cancer.

- Environmental Monitoring: Employed in assessing metal contamination in environmental samples due to its chelation properties.

Interaction studies involving 8-hydroxyquinoline-5-sulfonic acid hydrate focus on its ability to form complexes with various metal ions such as copper, zinc, and iron. These studies are crucial for understanding its role in analytical applications and its potential biological effects. The chelation mechanism enhances the solubility of metal ions, facilitating their detection and quantification in complex matrices .

Several compounds share structural similarities with 8-hydroxyquinoline-5-sulfonic acid hydrate. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group on quinoline | Known for broad-spectrum antimicrobial activity |

| 5-Hydroxyquinoline | Hydroxyl group at position 5 | Less studied but shows potential as an antioxidant |

| 2-Hydroxyquinoline | Hydroxyl group at position 2 | Exhibits different metal binding affinities |

| 8-Hydroxy-5-nitroquinoline | Nitro group at position 5 | Potentially more reactive due to nitro group |

Each of these compounds exhibits distinct properties that influence their applications in research and industry. The unique combination of hydroxyl and sulfonic groups in 8-hydroxyquinoline-5-sulfonic acid hydrate enhances its effectiveness as a reagent for metal ion detection compared to its analogs.